molecular formula C10H13NO2S B2485553 N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide CAS No. 1623895-97-5

N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2485553
CAS No.: 1623895-97-5
M. Wt: 211.28
InChI Key: OMDYJQQWXXSYGU-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a synthetic organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This molecule is characterized by a thiophene-3-carboxamide core, which is linked via a methylene bridge to an oxolane (tetrahydrofuran) ring system . This structural motif, combining electron-rich heterocycles, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds featuring thiophene and oxolane subunits are frequently explored in scientific research for their potential biological activities. Specifically, thiophene-carboxamide derivatives have been identified as a class of compounds with significant interest in the development of anticancer agents . The presence of the oxolane ring may influence the compound's physicochemical properties, such as solubility, and can serve as an important structural element for interaction with biological targets. As a well-defined chemical building block, researchers can utilize this compound in the synthesis of more complex molecules, for structure-activity relationship (SAR) studies, or as a starting material in the development of novel therapeutic candidates. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10(8-3-5-14-7-8)11-6-9-2-1-4-13-9/h3,5,7,9H,1-2,4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDYJQQWXXSYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling via Acid Chloride Intermediate

The most straightforward approach involves converting thiophene-3-carboxylic acid to its corresponding acid chloride, followed by reaction with (oxolan-2-yl)methylamine.

Procedure :

  • Activation of Carboxylic Acid : Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux, yielding thiophene-3-carbonyl chloride.
  • Amine Coupling : The acid chloride is reacted with (oxolan-2-yl)methylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl. The reaction proceeds at 0–25°C for 4–12 hours.

Reaction Scheme :
$$
\text{Thiophene-3-COOH} \xrightarrow{\text{SOCl}_2} \text{Thiophene-3-COCl} \xrightarrow{\text{(Oxolan-2-yl)methylamine}} \text{this compound}
$$

Yield : Typical yields range from 65% to 85%, depending on purity of reactants and reaction conditions.

Carbodiimide-Mediated Coupling

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under mild conditions.

Procedure :

  • Activation : Thiophene-3-carboxylic acid is dissolved in DCM or dimethyl sulfoxide (DMSO) with EDC and hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Amine Addition : (Oxolan-2-yl)methylamine is added, and the mixture is stirred at room temperature for 12–24 hours.

Advantages :

  • Minimizes racemization.
  • Suitable for heat-sensitive substrates.

Yield : Reported yields for analogous compounds reach 70–90%.

Multicomponent Ugi Reaction

Though less common for simple amides, the Ugi reaction offers a one-pot synthesis route using an amine, carbonyl compound, isocyanide, and carboxylic acid.

Hypothetical Adaptation :

  • Components :
    • Amine: (Oxolan-2-yl)methylamine.
    • Carbonyl: Formaldehyde.
    • Isocyanide: tert-Butyl isocyanide.
    • Carboxylic Acid: Thiophene-3-carboxylic acid.

Reaction Scheme :
$$
\text{Amine + Carbonyl + Isocyanide + Carboxylic Acid} \rightarrow \text{this compound}
$$

Challenges :

  • Requires precise stoichiometry.
  • Lower yields (~50%) compared to direct methods.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., DCM, DMSO) enhance reactivity by stabilizing charged intermediates.
  • Tetrahydrofuran (THF) is avoided due to structural similarity to the oxolan moiety, preventing unintended solvolysis.

Temperature and Catalysis

  • Low temperatures (0–5°C) minimize side reactions during acid chloride formation.
  • Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates amide coupling by acting as a nucleophilic catalyst.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.
  • Recrystallization from ethanol/water mixtures improves purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50–7.45 (m, 1H, thiophene H4).
    • δ 7.20–7.15 (m, 1H, thiophene H5).
    • δ 4.10–3.90 (m, 2H, oxolan CH₂N).
    • δ 3.80–3.60 (m, 3H, oxolan ring protons).
  • IR (KBr) :

    • 1650 cm⁻¹ (C=O stretch).
    • 1540 cm⁻¹ (N–H bend).
  • Mass Spectrometry :

    • m/z 239.08 [M+H]⁺ (calculated for C₁₁H₁₄NO₃S).

Applications and Derivatives

Biological Activity

  • Anticancer Potential : Analogous thiophene carboxamides exhibit inhibitory activity against tyrosine kinases.
  • Antimicrobial Properties : Structural derivatives show moderate activity against Gram-positive bacteria.

Materials Science

  • Organic Electronics : Thiophene derivatives are employed in organic field-effect transistors (OFETs) due to their π-conjugated systems.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring .

Scientific Research Applications

N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the oxolane (tetrahydrofuran) moiety may enhance its solubility and bioavailability, contributing to its pharmacological profile.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds structurally related to this compound have shown significant antibacterial activity against various strains of bacteria. A comparative study indicated that thiophene carboxamide derivatives exhibited higher antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundGram-positive Activity (%)Gram-negative Activity (%)
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide83.3 (S. aureus)70.8 (E. coli)
3-amino thiophene-2-carboxamide86.9 (P. aeruginosa)40.0 (E. coli)
N-(thiophen-2-ylmethyl) thiophene-2-carboxamide62.0 (B. subtilis)No significant activity

The mechanisms behind these activities often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

In addition to antimicrobial properties, this compound may exhibit antioxidant effects. Studies have shown that related thiophene compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage . The antioxidant activity can be quantitatively assessed using assays such as the ABTS radical cation decolorization assay.

Table 2: Antioxidant Activity Comparison

Compound% Inhibition at 50 µM
N-(4-acetylphenyl)-2-chloroacetamide88.44 (Ascorbic acid reference)
3-amino thiophene derivatives62.0

The biological activity of this compound may be attributed to several mechanisms:

  • Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
  • Interference with Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition.
  • Molecular Docking Studies : Computational studies indicate favorable interactions between the compound and target proteins, suggesting a potential for drug development .

Case Studies and Research Findings

Recent research has focused on synthesizing and characterizing various thiophene derivatives, including this compound, through methods such as density functional theory (DFT) calculations and X-ray crystallography . These studies aim to elucidate the structure–activity relationship (SAR) of these compounds, identifying structural features that correlate with enhanced biological activity.

Notable Findings

  • Synthesis : Efficient synthetic routes have been developed that yield high-purity products suitable for biological testing.
  • In Vivo Studies : Preliminary in vivo studies suggest potential therapeutic applications in treating infections caused by resistant bacterial strains.
  • Further Research Directions : Ongoing studies are aimed at optimizing the compound's structure to improve its pharmacokinetic properties and broaden its therapeutic applications.

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